molecular formula C10H9ClN2O2 B3019053 methyl 3-amino-5-chloro-1H-indole-2-carboxylate CAS No. 889950-17-8

methyl 3-amino-5-chloro-1H-indole-2-carboxylate

Cat. No. B3019053
CAS RN: 889950-17-8
M. Wt: 224.64
InChI Key: JXHYLGFLCQKTHF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The presence of amino and carboxylate groups on the indole scaffold provides sites for further chemical modification, which can lead to the synthesis of various biologically active molecules .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to this compound, has been reported using efficient regioselective reactions starting from Martius Yellow . Another related synthesis involves the preparation of methyl 2-amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes . These methods highlight the versatility of indole derivatives in chemical synthesis and their potential for generating a wide array of compounds with varying substituents.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. The substitution pattern on the indole core can significantly influence the molecular properties and reactivity of the compound. For example, the regioselective dibromination of methyl indole-3-carboxylate has been utilized to synthesize 5,6-dibromoindoles, demonstrating the impact of halogenation on the indole framework .

Chemical Reactions Analysis

Methyl 3-amino-1H-indole-2-carboxylates are versatile intermediates that can undergo various chemical reactions to yield a range of products. For instance, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives . These reactions showcase the reactivity of the amino group and the carboxylate ester, which can be exploited to synthesize complex heterocyclic systems with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups and molecular structure. Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR are commonly used to characterize these compounds. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been studied using various spectroscopic methods to determine its vibrational modes, electronic nature, and magnetic field environment . Computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structure, reactivity, and non-linear optical (NLO) properties of these molecules .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 3-amino-5-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHYLGFLCQKTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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